2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is an organic compound with a complex structure that includes bromine, fluorine, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method is the bromination of 2,4-difluoroacetophenone followed by amination and reduction steps. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous chemicals like bromine and fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of amino and halogen groups allows it to form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(2,4-dichlorophenyl)ethanol
- 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride
Uniqueness
2-Amino-2-(2-bromo-4,5-difluorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C8H8BrF2NO |
---|---|
Molecular Weight |
252.06 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-4,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-2-7(11)6(10)1-4(5)8(12)3-13/h1-2,8,13H,3,12H2 |
InChI Key |
RHJROBKUMDJMOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)C(CO)N |
Origin of Product |
United States |
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